{[2-(4-Aminophenyl)ethyl]amino}methanol
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Overview
Description
{[2-(4-Aminophenyl)ethyl]amino}methanol is an organic compound that features both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Aminophenyl)ethyl]amino}methanol can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-nitrophenethyl alcohol can be reduced using hydrogen in the presence of a metal catalyst like platinum or nickel to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods are scalable and can produce the compound in large quantities, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-Aminophenyl)ethyl]amino}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like platinum (Pt) or nickel (Ni) is commonly used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Alkylated amines.
Scientific Research Applications
{[2-(4-Aminophenyl)ethyl]amino}methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of {[2-(4-Aminophenyl)ethyl]amino}methanol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenethyl alcohol
- 2-(4-Aminophenyl)ethanol
- Phenethylamine
Uniqueness
{[2-(4-Aminophenyl)ethyl]amino}methanol is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a variety of chemical reactions and interactions. This versatility makes it valuable in multiple fields of research and industry .
Properties
CAS No. |
116481-66-4 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
[2-(4-aminophenyl)ethylamino]methanol |
InChI |
InChI=1S/C9H14N2O/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,11-12H,5-7,10H2 |
InChI Key |
CYUXYCPFHVRJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCO)N |
Origin of Product |
United States |
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